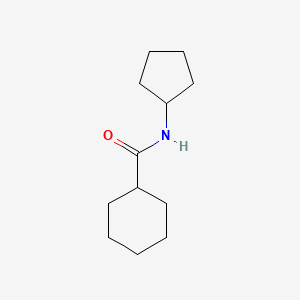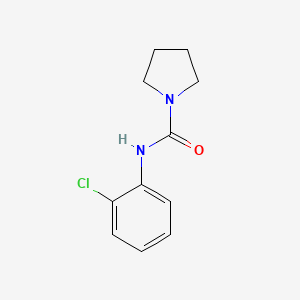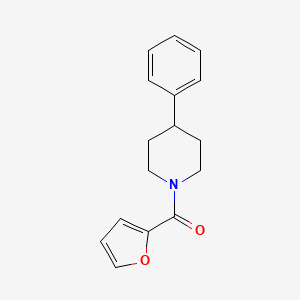
N-cyclopentylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentylcyclohexanecarboxamide (CPCCOEt) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. CPCCOEt is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in various physiological processes such as synaptic plasticity, learning, and memory.
Mechanism of Action
N-cyclopentylcyclohexanecarboxamide acts as a selective antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. mGluR1 is a G protein-coupled receptor that is coupled to the phospholipase C (PLC) signaling pathway. Activation of mGluR1 leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate the protein kinase C (PKC) pathway. N-cyclopentylcyclohexanecarboxamide blocks the activation of mGluR1 by preventing the binding of glutamate to the receptor, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
N-cyclopentylcyclohexanecarboxamide has been shown to have various biochemical and physiological effects in animal models. For example, N-cyclopentylcyclohexanecarboxamide has been shown to reduce pain perception in rats and mice, suggesting that mGluR1 plays a role in pain processing. N-cyclopentylcyclohexanecarboxamide has also been shown to reduce anxiety-like behavior in mice, suggesting that mGluR1 may be involved in anxiety disorders. In addition, N-cyclopentylcyclohexanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's, suggesting that mGluR1 may be a potential target for the treatment of these diseases.
Advantages and Limitations for Lab Experiments
N-cyclopentylcyclohexanecarboxamide has several advantages for lab experiments. First, N-cyclopentylcyclohexanecarboxamide is a selective antagonist of mGluR1, which allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. Second, N-cyclopentylcyclohexanecarboxamide is relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of N-cyclopentylcyclohexanecarboxamide in lab experiments. For example, N-cyclopentylcyclohexanecarboxamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental conditions. In addition, N-cyclopentylcyclohexanecarboxamide may have off-target effects on other receptors or signaling pathways, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-cyclopentylcyclohexanecarboxamide in neuroscience research. First, N-cyclopentylcyclohexanecarboxamide may be used to investigate the role of mGluR1 in other physiological processes such as circadian rhythm, addiction, and social behavior. Second, N-cyclopentylcyclohexanecarboxamide may be used to investigate the role of mGluR1 in other neurodegenerative diseases such as Huntington's and amyotrophic lateral sclerosis (ALS). Third, N-cyclopentylcyclohexanecarboxamide may be used in combination with other drugs or therapies to enhance its effectiveness in treating neurological disorders. Overall, N-cyclopentylcyclohexanecarboxamide has significant potential for further research and development in the field of neuroscience.
Synthesis Methods
The synthesis of N-cyclopentylcyclohexanecarboxamide involves the reaction of cyclopentylmagnesium bromide with cyclohexanecarboxylic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography to obtain N-cyclopentylcyclohexanecarboxamide as a white solid. The yield of this synthesis method is around 50%, and the purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-cyclopentylcyclohexanecarboxamide has been extensively used in neuroscience research to investigate the role of mGluR1 in various physiological and pathological conditions. For example, N-cyclopentylcyclohexanecarboxamide has been used to study the involvement of mGluR1 in pain perception, anxiety, and depression. N-cyclopentylcyclohexanecarboxamide has also been used to investigate the role of mGluR1 in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-cyclopentylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h10-11H,1-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYMNKZNPVXLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylcyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)


![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)


![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)


![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)

![2-iodo-N-[3-[(2-iodobenzoyl)-methylamino]propyl]benzamide](/img/structure/B7558227.png)